molecular formula C11H14ClNO3 B14387114 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid CAS No. 89816-12-6

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid

Katalognummer: B14387114
CAS-Nummer: 89816-12-6
Molekulargewicht: 243.68 g/mol
InChI-Schlüssel: ZNOUJBYQGOIQEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a 5-chloropentyl ether group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring

    Reduction: Reduced derivatives of the carboxylic acid group

    Substitution: Substituted products with various functional groups replacing the chlorine atom

Wissenschaftliche Forschungsanwendungen

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-2-carboxylic acid: A simpler analog without the chloropentyl ether group.

    5-Chloropentanol: A precursor used in the synthesis of the compound.

    Nicotinic acid (3-pyridinecarboxylic acid): Another pyridinecarboxylic acid with different substitution patterns.

Uniqueness

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid is unique due to the presence of both the chloropentyl ether group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

89816-12-6

Molekularformel

C11H14ClNO3

Molekulargewicht

243.68 g/mol

IUPAC-Name

5-(5-chloropentoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14ClNO3/c12-6-2-1-3-7-16-9-4-5-10(11(14)15)13-8-9/h4-5,8H,1-3,6-7H2,(H,14,15)

InChI-Schlüssel

ZNOUJBYQGOIQEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1OCCCCCCl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.